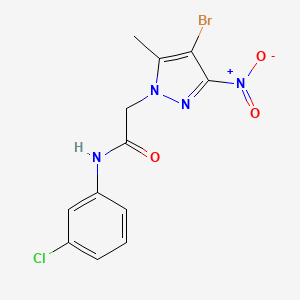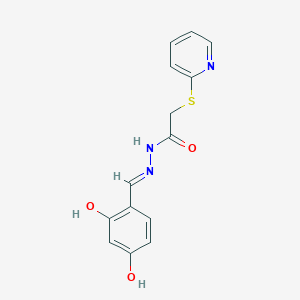![molecular formula C20H14ClF2NO2 B6102811 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B6102811.png)
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MLN8237, is a selective inhibitor of the Aurora kinase A enzyme, which plays a critical role in cell division and proliferation. In
Scientific Research Applications
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide has been studied for its potential applications in cancer research, particularly in the treatment of solid tumors such as ovarian, breast, and lung cancer. The Aurora kinase A enzyme is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been studied for its potential applications in neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as in viral infections such as HIV.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide involves its selective inhibition of the Aurora kinase A enzyme, which is critical for cell division and proliferation. By inhibiting this enzyme, this compound induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral integrase enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and dosage used. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and increased survival rates in animal models. In neurological disorders, this compound has been shown to reduce the accumulation of toxic proteins such as tau and alpha-synuclein, which are associated with Alzheimer's disease and Parkinson's disease, respectively. In viral infections, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral integrase enzyme.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide in lab experiments include its selective inhibition of the Aurora kinase A enzyme, which allows for targeted effects on cancer cells and reduced side effects compared to traditional chemotherapy drugs. In addition, this compound has been shown to have potential applications in a variety of scientific research areas, including cancer, neurological disorders, and viral infections.
The limitations of using this compound in lab experiments include its potential toxicity at high doses, which may limit its clinical applications. In addition, this compound may have limited effectiveness in certain types of cancer, and further research is needed to identify the optimal dosage and treatment regimens for different types of cancer.
Future Directions
There are several future directions for research on 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide, including:
1. Further studies on the optimal dosage and treatment regimens for different types of cancer.
2. Studies on the potential applications of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy.
3. Studies on the potential applications of this compound in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential applications of this compound in viral infections, such as HIV.
5. Studies on the potential side effects and toxicity of this compound at different doses and treatment regimens.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the Aurora kinase A enzyme, which plays a critical role in cell division and proliferation. This compound has potential applications in cancer research, neurological disorders, and viral infections, and further research is needed to identify the optimal dosage and treatment regimens for different types of diseases.
Synthesis Methods
The synthesis of 3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide involves several steps, including the reaction of 2-chlorophenol with formaldehyde to form 2-chlorobenzyl alcohol, which is then reacted with 2,4-difluorobenzoyl chloride to form 2-chloro-N-(2,4-difluorophenyl)benzamide. This intermediate is then reacted with sodium hydride and 2-chloromethylphenol to form the final product, this compound.
properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2NO2/c21-16-6-1-2-7-19(16)26-12-13-4-3-5-14(10-13)20(25)24-18-9-8-15(22)11-17(18)23/h1-11H,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDNYFUOXNWOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluoro-3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6102732.png)

![3-(3-chlorophenyl)-6-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6102760.png)
![2-[1-(2-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102772.png)
![1-[3-({[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]ethanone](/img/structure/B6102777.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-1H-indole-2-carboxamide](/img/structure/B6102782.png)

![ethyl 2-{[(allylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6102786.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone](/img/structure/B6102794.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B6102822.png)
![6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6102828.png)